2-ETHOXY-4-[5-METHYL-6-(PHENYLCARBAMOYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDIN-7-YL]PHENYL BENZOATE
Description
2-ETHOXY-4-[5-METHYL-6-(PHENYLCARBAMOYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDIN-7-YL]PHENYL BENZOATE is a complex organic compound with a molecular formula of C27H24N6O4 and an average mass of 496.517 Da . This compound is notable for its unique structure, which includes a tetrazolo[1,5-a]pyrimidine core, a phenylcarbamoyl group, and a benzoate ester moiety.
Properties
IUPAC Name |
[2-ethoxy-4-[5-methyl-6-(phenylcarbamoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl]phenyl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N6O4/c1-3-36-22-16-19(14-15-21(22)37-26(35)18-10-6-4-7-11-18)24-23(17(2)28-27-30-31-32-33(24)27)25(34)29-20-12-8-5-9-13-20/h4-16,24H,3H2,1-2H3,(H,29,34)(H,28,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBORPUNFQPQHJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(NC3=NN=NN23)C)C(=O)NC4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-ETHOXY-4-[5-METHYL-6-(PHENYLCARBAMOYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDIN-7-YL]PHENYL BENZOATE typically involves multi-step organic reactions. The key steps include:
Formation of the Tetrazolo[1,5-a]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Phenylcarbamoyl Group: This step often involves the use of phenyl isocyanate or similar reagents.
Esterification to Form the Benzoate Moiety: This can be done using benzoic acid derivatives under esterification conditions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, possibly using catalytic processes and automated synthesis techniques.
Chemical Reactions Analysis
2-ETHOXY-4-[5-METHYL-6-(PHENYLCARBAMOYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDIN-7-YL]PHENYL BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions susceptible to nucleophilic attack.
Hydrolysis: The ester moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Pharmaceutical Development
This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases. Its structural properties enhance drug efficacy and specificity, making it a valuable component in drug formulation.
Case Studies:
- Neurological Disorders: Research has indicated that derivatives of this compound exhibit neuroprotective effects in models of neurodegeneration.
- Cardiovascular Applications: Studies show promising results in modulating blood pressure and improving heart function in animal models.
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties, making it a candidate for developing new antibiotics.
Research Findings:
- In vitro studies have shown that related triazole derivatives possess antibacterial activity against resistant bacterial strains. Minimum Inhibitory Concentration (MIC) values indicate effectiveness comparable to standard antibiotics.
Study Example:
- A study evaluating various triazole derivatives found modifications that enhanced activity against resistant strains, highlighting the importance of ethoxy and methoxy groups in increasing bioavailability and binding affinity.
Anticancer Properties
The anticancer potential of this compound has been explored through various assays and studies.
Key Insights:
- Cytotoxicity assays against human cancer cell lines (e.g., MCF-7) have demonstrated significant growth inhibition.
- Docking studies reveal favorable interactions with proteins involved in cancer progression.
Study Example:
- Comparative studies showed that specific substituents on the phenyl rings improved cytotoxicity, yielding IC50 values lower than those of conventional chemotherapeutics.
Anti-inflammatory Activity
Research indicates that this class of compounds may also exhibit anti-inflammatory effects.
Findings:
- Compounds have been identified as inhibitors of TNFα and TNFR1 complexes, which play critical roles in inflammatory responses.
- In vivo studies have shown reductions in inflammatory markers when tested in animal models.
Agricultural Chemistry
In agricultural applications, this compound is utilized in the formulation of agrochemicals.
Applications:
- It contributes to the development of effective pesticides and herbicides aimed at improving crop yield while minimizing environmental impact.
Material Science
The compound is explored for its potential in creating novel materials with unique properties.
Research Focus:
- Investigations are ongoing into its use for materials with improved thermal stability and mechanical strength, which could be useful across various industrial applications.
Data Summary Table
| Application Area | Key Findings/Case Studies |
|---|---|
| Pharmaceutical | Neuroprotective effects; cardiovascular modulation |
| Antimicrobial | Significant antibacterial activity; effective against resistant strains |
| Anticancer | Cytotoxicity against MCF-7; favorable docking interactions |
| Anti-inflammatory | Inhibition of TNFα; reduction in inflammatory markers |
| Agricultural Chemistry | Development of effective pesticides/herbicides |
| Material Science | Potential for improved thermal stability and mechanical strength |
Mechanism of Action
The mechanism of action of 2-ETHOXY-4-[5-METHYL-6-(PHENYLCARBAMOYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDIN-7-YL]PHENYL BENZOATE involves its interaction with specific molecular targets. The phenylcarbamoyl group can interact with proteins or enzymes, potentially inhibiting their activity. The tetrazolo[1,5-a]pyrimidine core may also play a role in binding to nucleic acids or other biomolecules, affecting their function.
Comparison with Similar Compounds
Similar compounds include other tetrazolo[1,5-a]pyrimidine derivatives and phenylcarbamoyl-substituted molecules. Compared to these, 2-ETHOXY-4-[5-METHYL-6-(PHENYLCARBAMOYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDIN-7-YL]PHENYL BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Similar compounds include:
- 2-Ethoxy-4-(5-methyl-6-(phenylcarbamoyl)-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate .
- Other tetrazolo[1,5-a]pyrimidine derivatives with different substituents.
Biological Activity
2-Ethoxy-4-[5-methyl-6-(phenylcarbamoyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-7-yl]phenyl benzoate is a complex organic compound with potential pharmacological applications. This article reviews its biological activity based on available literature, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a unique structure that includes a tetrazole ring and a phenyl benzoate moiety. Its molecular formula is with a molecular weight of 435.5 g/mol. The IUPAC name is 2-Ethoxy-4-[5-methyl-6-(phenylcarbamoyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-7-yl]phenyl benzoate.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological pathways. It may modulate enzyme activities or receptor functions due to its structural characteristics that allow binding to these targets.
Anticancer Activity
Research indicates that derivatives of tetrazoles exhibit significant anticancer properties. A study highlighted that compounds similar to 2-ethoxy-4-[5-methyl-6-(phenylcarbamoyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-7-yl]phenyl benzoate showed promising results in inhibiting tumor growth in various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-231 | 8.01 ± 0.5 |
| Compound B | MCF-7 | 16.20 ± 1.3 |
These results suggest that the compound may possess cytotoxic properties against breast cancer cells .
Antimicrobial Activity
Another area of investigation is the antimicrobial activity of tetrazole derivatives. Studies have shown that compounds containing the tetrazole ring can exhibit antibacterial effects against various pathogens. For example:
| Pathogen | Activity |
|---|---|
| Escherichia coli | Effective |
| Staphylococcus aureus | Moderate |
These findings indicate the potential for developing new antimicrobial agents based on the tetrazole framework .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have also been explored. Some derivatives have been reported to inhibit nitric oxide production in lipopolysaccharide-stimulated macrophages, suggesting a mechanism for reducing inflammation .
Case Studies
- Anticancer Efficacy : In a study assessing the anticancer effects of similar compounds on human breast cancer cell lines, it was found that certain derivatives exhibited enhanced cytotoxicity compared to standard treatments like doxorubicin .
- Antimicrobial Testing : A series of tests conducted on synthesized tetrazole derivatives revealed notable antibacterial activity against both Gram-positive and Gram-negative bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
